Home > Products > Screening Compounds P147787 > N-(4-methoxybenzyl)cyanamide
N-(4-methoxybenzyl)cyanamide - 74295-89-9

N-(4-methoxybenzyl)cyanamide

Catalog Number: EVT-3289478
CAS Number: 74295-89-9
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction and Contextual Frameworks

Historical Evolution of Cyanamide Derivatives in Organic Synthesis

Cyanamide derivatives have evolved from agricultural and industrial precursors to sophisticated tools in synthetic organic chemistry. The journey began with calcium cyanamide (CaNCN), first synthesized in 1898 via the Frank-Caro process (CaC₂ + N₂ → CaCN₂), which served primarily as a fertilizer [4]. The direct alkylation of metal cyanamides provided the earliest route to mono- and disubstituted derivatives, but these methods suffered from harsh conditions and limited functional group tolerance [1]. By the mid-20th century, electrophilic cyanation emerged using cyanogen bromide (BrCN), enabling N-cyanation of secondary amines. However, BrCN's high toxicity (LD₅₀ = 50 mg/kg in rats) spurred safer alternatives like 2-cyanopyridazin-3(2H)-one and hypervalent iodine reagents [1].

A paradigm shift occurred with transition metal catalysis. Cheng's 2014 breakthrough utilized CuCN/TMEDA under oxygen atmosphere to catalyze N–CN bond formation in sec-amines, achieving yields >80% while tolerating aryl halides and carbonyl groups [1]. Concurrently, trichloroacetonitrile (Cl₃CCN) demonstrated chemoselectivity for secondary amines via amidine intermediates, bypassing protection/deprotection sequences [1]. For N-(4-methoxybenzyl)cyanamide specifically, reductive alkylation strategies gained prominence, where 4-methoxybenzylamine reacts with cyanamide derivatives under reducing conditions. This evolution mirrors broader trends in cyanamide chemistry: from stoichiometric toxic reagents to catalytic, atom-economical methods enabling complex molecular architectures.

Table 1: Evolution of Key Cyanamides in Organic Synthesis

CompoundSynthesis EraPrimary MethodKey Advancement
Calcium cyanamide1898Frank-Caro process (CaC₂ + N₂)Industrial nitrogen fixation
Dialkylcyanamides1950sBrCN-mediated alkylationFirst general disubstituted derivatives
Arylcyanamides1980sCu-catalyzed cyanationEnhanced functional group tolerance
N-(4-Methoxybenzyl)cyanamide2000sReductive alkylationChemoselective benzylation

Significance of the N-(4-Methoxybenzyl)cyanamide Scaffold in Medicinal Chemistry

The N-(4-methoxybenzyl)cyanamide scaffold exhibits unique physicochemical and pharmacological properties that make it invaluable in drug discovery. The 4-methoxybenzyl (PMB) group enhances lipid solubility (cLogP ≈ 2.1) and metabolic stability compared to alkyl-substituted cyanamides, while the cyanamide moiety serves as a versatile pharmacophore capable of hydrogen bonding (H-bond acceptor: N≡C; H-bond donor: N-H) and dipole interactions [1] [4]. This dual functionality enables three primary medicinal applications:

First, as a tubulin polymerization modulator, derivatives like benzothiazole-cyanamide hybrids inhibit microtubule assembly by binding the colchicine site of β-tubulin. Compound 12a (featuring N-arylcyanamide) demonstrated IC₅₀ = 2.87 μM against tubulin polymerization and sub-micromolar cytotoxicity in PC3 prostate cancer cells (IC₅₀ = 2.04 μM) by inducing G2/M arrest [5]. The PMB group's π-stacking capability enhances binding to Tyr357 and Val353 residues, as confirmed by docking studies [5].

Second, as a heterocyclic precursor, the scaffold undergoes cyclization to bioactive cores. Under acidic conditions, it forms imidazolines with carbonyl compounds, which are pivotal in antihypertensive agents like dinaline analogs [1] [4]. Additionally, reaction with 1,2-diaminobenzenes generates 2-aminobenzimidazoles – structural motifs in anthelmintics (albendazole) and kinase inhibitors [4].

Third, the electron-donating methoxy group enables redox-responsive drug delivery. Azo-reductases in the colon cleave PMB-azo-linked prodrugs (e.g., conjugates with 5-aminosalicylic acid), targeting inflammatory bowel diseases while minimizing systemic exposure [2]. This colon-specific release capitalizes on the cyanamide's stability in upper GI environments but susceptibility to bacterial reduction.

Current Research Paradigms and Knowledge Gaps

Contemporary research focuses on three underexplored areas where N-(4-methoxybenzyl)cyanamide shows promise but faces significant challenges:

Synthetic Methodology Gaps: Current routes to asymmetric cyanamides like N-(4-methoxybenzyl)cyanamide suffer from competitive dialkylation (yield loss ~15-30%) and require stoichiometric metal reagents [1]. Chen's hypochlorite/TMSCN method generates cytotoxic CNCl in situ, limiting scalability [1]. A knowledge gap exists in developing catalytic asymmetric cyanation – no reports describe enantioselective N-cyanation for chiral cyanamides. Additionally, sustainable approaches using biocatalysis (e.g., cyanamide hydratase enzymes) remain unexplored despite their potential for ambient-temperature synthesis [4].

Therapeutic Mechanism Gaps: While tubulin inhibition is established, the scaffold's interaction with epigenetic targets is uninvestigated. DNA methyltransferases (DNMTs) and N⁴-methylcytosine (4mC) regulators share structural similarities with cyanamide binding pockets, suggesting possible modulation [6]. However, no studies have quantified binding affinity or cellular effects on epigenome machinery. Another evidence gap concerns allosteric binding – molecular dynamics simulations predict interaction with β-tubulin's T7 loop, but experimental validation lacks [5].

Functionalization and Application Gaps: Three key opportunities are neglected:

  • Photopharmacology: Azobenzene-cyanamide hybrids could enable photoswitching, leveraging the PMB group's conformational flexibility, but such designs are unreported [2].
  • Boron Neutron Capture Therapy (BNCT): Despite the scaffold's tumor-targeting capability, no boron-containing derivatives exist for BNCT development.
  • Computational Prediction: Machine learning models for cyanamide bioactivity (e.g., 4mC-type predictors) ignore substituent electronic effects, particularly para-methoxy's +R resonance [6].

Table 2: Critical Research Gaps and Proposed Approaches

Gap TypeSpecific ChallengeRecommended Research Direction
MethodologicalStoichiometric metal usePhotoredox catalysis with organic sensitizers
MechanisticEpigenetic target engagementIsothermal titration calorimetry with DNMT1
TranslationalTumor-selective deliveryAntibody-drug conjugates (PMB as linker)
ComputationalBioactivity predictionQSAR modeling incorporating Hammett constants

These gaps represent high-impact opportunities; for instance, resolving the synthetic methodology gap could enable gram-scale production of enantiopure cyanamides for CNS drug discovery, while exploring epigenetic targets might reveal novel anticancer mechanisms distinct from tubulin inhibition. Future work must prioritize in silico tool development and target deconvolution to fully exploit this multifaceted scaffold.

Properties

CAS Number

74295-89-9

Product Name

N-(4-methoxybenzyl)cyanamide

IUPAC Name

(4-methoxyphenyl)methylcyanamide

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)6-11-7-10/h2-5,11H,6H2,1H3

InChI Key

DNZRRVIGXWUQOO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC#N

Canonical SMILES

COC1=CC=C(C=C1)CNC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.